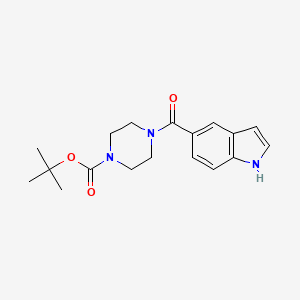
tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate, also known as this compound, is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . This compound is a derivative of leucine, an essential amino acid, and is used in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate can be synthesized through the esterification of N-methylleucine with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylleucine: The parent compound of tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate.
tert-Butyl leucinate: Another ester derivative of leucine.
N-Methylleucin-methyl ester: A similar compound with a methyl ester group instead of a tert-butyl ester group.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. The tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its stability under various conditions .
Propriétés
Formule moléculaire |
C11H23NO2 |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C11H23NO2/c1-8(2)7-9(12-6)10(13)14-11(3,4)5/h8-9,12H,7H2,1-6H3/t9-/m0/s1 |
Clé InChI |
YUFWGGKEIRULTL-VIFPVBQESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC(C)(C)C)NC |
SMILES canonique |
CC(C)CC(C(=O)OC(C)(C)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-bromophenyl)ethylidene]hydroxylamine](/img/structure/B8751518.png)









![1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B8751579.png)

![4-Methoxy-2-(methylthio)benzo[d]oxazole](/img/structure/B8751595.png)
